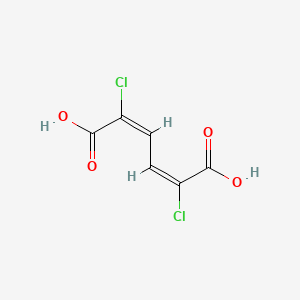
2,5-Dichloro-cis,cis-muconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-cis,cis-muconic acid is a 2,5-dichloromuconic acid. It derives from a cis,cis-muconic acid.
Aplicaciones Científicas De Investigación
Polymer Production
Overview:
2,5-Dichloro-cis,cis-muconic acid can be polymerized to create various types of polymers, including polyesters and polyamides. These materials are valuable for their mechanical properties and biodegradability.
Key Applications:
- Biodegradable Plastics: The compound serves as a precursor for producing biodegradable plastics, which are increasingly important in reducing environmental impact.
- Adhesives and Coatings: Polymers derived from this compound are utilized in adhesives and protective coatings due to their strong adhesive properties and resistance to environmental degradation.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 250°C |
| Biodegradability | Yes |
Biotechnological Applications
Microbial Production:
Recent advancements have demonstrated that microorganisms such as Pseudomonas putida can be engineered to produce this compound from renewable feedstocks like glucose and xylose. This process aligns with sustainable practices by reducing reliance on fossil fuels.
Case Study:
A study showed that genetic modifications in Pseudomonas putida allowed for a significant increase in the yield of muconic acid. The engineered strain achieved a productivity of 0.49 g/L/h, highlighting the potential for industrial-scale production of this compound from biomass sources .
Chemical Intermediate
Overview:
this compound serves as an important intermediate in the synthesis of other valuable chemicals such as adipic acid and terephthalic acid. These chemicals are crucial for producing nylon and polyesters.
Market Insights:
The global market for muconic acid derivatives was valued at approximately $79.6 million in 2018, with projections to reach $119.4 million by 2024. This growth is driven by the increasing demand for eco-friendly alternatives in the chemical industry .
Environmental Impact
The production processes utilizing this compound are designed to minimize greenhouse gas emissions. For instance, bioprocesses can achieve up to an 80% reduction in emissions compared to traditional fossil fuel-derived methods .
Análisis De Reacciones Químicas
Enzymatic Cycloisomerization and Dehalogenation
Chloromuconate cycloisomerases catalyze the conversion of 2,5-dichloro-cis,cis-muconic acid into dienelactones through a two-step process:
-
Cycloisomerization : Formation of dichloromuconolactone intermediates via syn addition.
-
Dehalogenation : Elimination of chloride ions to yield cis- or trans-dienelactones.
Key Findings:
-
Product Distribution :
-
Mechanistic Insight :
Non-Enzymatic pH-Dependent Reactions
Under non-enzymatic conditions, the compound undergoes pH-sensitive transformations:
Isomerization
-
Acidic Conditions (pH < 3) : Rapid isomerization to cis,trans-muconic acid derivatives.
-
Alkaline Conditions (pH > 10) : Stabilization of the dianion form, inhibiting isomerization .
Cyclization to Lactones
-
Dominant Pathway : Intramolecular esterification forms dichloromuconolactones.
-
Kinetic Competition : Lactonization occurs faster than isomerization to trans,trans-muconic acid .
| Condition | Primary Reaction | Byproduct |
|---|---|---|
| Acidic (pH 2–4) | Lactone formation | Dichloromuconolactone |
| Neutral (pH 7) | Enzymatic dehalogenation | Dienelactones |
Catalytic Conversion to Cyclic Monomers
2,5-Dichloro-cis,cis-muconic acid can serve as a precursor for biobased polymers via:
-
Isomerization to trans,trans-muconic acid (requires chelating agents like Mg²⁺ to suppress lactonization) .
-
Diels-Alder Cycloaddition with ethylene to form cyclic intermediates.
-
Hydrogenation to yield 1,4-cyclohexanedicarboxylic acid (CHDA) .
Comparative Reactivity with Analogues
Propiedades
Fórmula molecular |
C6H4Cl2O4 |
|---|---|
Peso molecular |
211 g/mol |
Nombre IUPAC |
(2E,4E)-2,5-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-1+,4-2+ |
Clave InChI |
HECLTTZJJYETPR-ZPUQHVIOSA-N |
SMILES isomérico |
C(=C(/Cl)\C(=O)O)\C=C(\Cl)/C(=O)O |
SMILES canónico |
C(=C(C(=O)O)Cl)C=C(C(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















